2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester
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Overview
Description
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is particularly valued for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester, also known as (3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the boron atom in the compound transfers its associated organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond, linking two organic groups together .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a part of a broader biochemical pathway involving the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph . This suggests that the compound’s bioavailability could be influenced by factors such as pH and the presence of water.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . This can have wide-ranging effects at the molecular and cellular levels, depending on the specific compounds produced.
Action Environment
The action, efficacy, and stability of the compound are influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the compound’s hydrolysis . Additionally, the presence of other reactants, such as palladium catalysts and organic halides, is crucial for the compound’s role in Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Methyl-4-(hydroxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common solvents used include toluene or dichloromethane, and the reaction is often facilitated by heating .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling.
Major Products
Oxidation: 2-Methyl-4-(hydroxymethyl)phenylboronic acid.
Reduction: 2-Methyl-4-(hydroxymethyl)phenol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)phenylboronic acid pinacol ester .
- 2-Hydroxyphenylboronic acid pinacol ester .
- 4-Carboxylphenylboronic acid pinacol ester .
Uniqueness
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester is unique due to its methyl group, which can influence its reactivity and selectivity in chemical reactions. This structural feature can enhance its performance in specific applications compared to similar compounds .
Properties
IUPAC Name |
[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSAIMPWCLHVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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